1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine
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Overview
Description
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine is a synthetic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring.
Preparation Methods
The synthesis of 1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and hydrazine derivatives.
Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with the difluorocyclohexanone to form the pyrazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential selective inhibitor for enzymes like poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: In the industry, it is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes like PARP-1, inhibiting their activity and thereby affecting DNA repair processes.
Pathways Involved: By inhibiting PARP-1, the compound induces synthetic lethality in cancer cells with defective DNA repair mechanisms, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine can be compared with other similar compounds:
Properties
CAS No. |
1780472-16-3 |
---|---|
Molecular Formula |
C9H13F2N3 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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